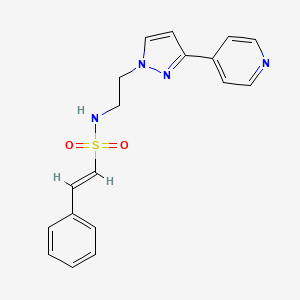
(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a phenyl group, a pyridinyl group, and a pyrazolyl group, all of which are common structures in medicinal chemistry. The presence of these groups suggests that this compound could potentially exhibit interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Computational methods or experimental techniques like X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyridinyl and pyrazolyl groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Antimicrobial Activities
Research on related sulfonamide compounds indicates significant antimicrobial properties. For example, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, showcasing the potential of sulfonamides in addressing antibiotic resistance and infection control (Sarvaiya, Gulati, & Patel, 2019).
Anti-Inflammatory and Analgesic Properties
Further research into celecoxib derivatives, which share a structural similarity with the specified compound, has demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the therapeutic potential of such compounds in managing pain, inflammation, and various diseases, including cancer and hepatitis C (Küçükgüzel et al., 2013).
Antimalarial Activity
Compounds related to "(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide" have shown efficacy in combating malaria. Pyrazolopyridine-sulfonamide derivatives, for instance, displayed significant in vitro activity against Plasmodium falciparum, suggesting a promising route for developing new antimalarial agents (Silva et al., 2016).
Chemosensing Applications
A study on a colorimetric chemosensor based on hybrid azo-pyrazole/pyrrolinone ester hydrazone dye demonstrates the utility of such compounds in detecting metal ions like Cu2+, Zn2+, and Co2+. This property is particularly relevant for environmental monitoring and the development of diagnostic tools (Aysha et al., 2021).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the potential of sulfonamide compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,15-9-16-4-2-1-3-5-16)20-12-14-22-13-8-18(21-22)17-6-10-19-11-7-17/h1-11,13,15,20H,12,14H2/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYLDJOVSYTVDJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

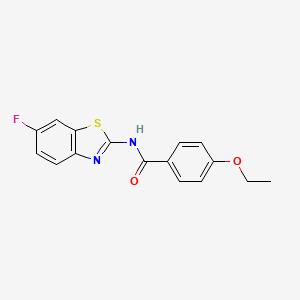
![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)
![N-(2,5-dimethylphenyl)-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2734716.png)

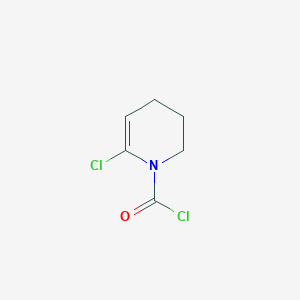
![2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2734722.png)
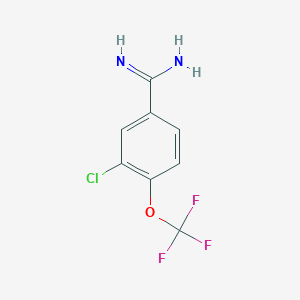
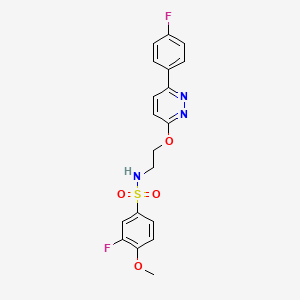
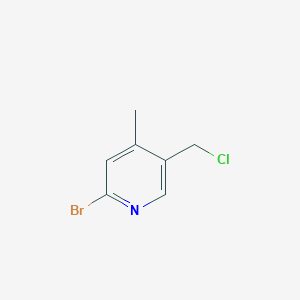
![3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide](/img/structure/B2734729.png)
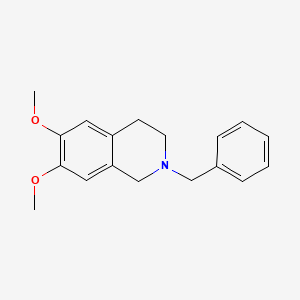
![Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2734733.png)
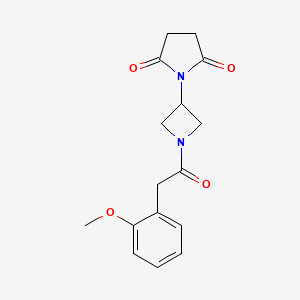
![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide](/img/structure/B2734736.png)